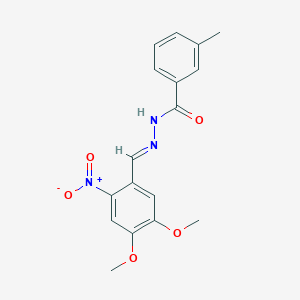

![molecular formula C18H15N3O4 B5577727 N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide compounds often involves multiple steps, including reduction, acetylation, and ethylation, as seen in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which achieved a high purity and yield through optimized technical methods (Gong Fenga, 2007). Similar strategies can be adapted for the synthesis of N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, focusing on the precision of reaction conditions and the selection of reagents to improve yield and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is often confirmed using techniques like single-crystal X-ray diffraction, which provides insights into the arrangement of atoms and the presence of specific bonds stabilizing the structure. For example, a related compound exhibited stabilization primarily through N-H···O and weak C-H···O contacts, alongside weak C-H···π and Se···N interactions (M. Gouda et al., 2022). These methods can elucidate the detailed molecular structure of N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives, including reactions and interactions, can be complex. For instance, the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to norbornene, demonstrating the compound's reactivity and potential for further modification (M. Mella, M. Fagnoni, A. Albini, 2004). Understanding these reactions can provide a foundation for manipulating the chemical properties of N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide for specific applications.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application. Techniques such as spectroscopic identification and molecular docking have been used to characterize similar compounds (M. Almutairi et al., 2018). These analyses can guide the development of N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide for specific uses by understanding its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their application in various fields. For instance, the study on the synthesis, spectroscopic identification, and molecular docking of certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides revealed insights into their antimicrobial activity, demonstrating the importance of chemical property analysis (M. Almutairi et al., 2018). A similar approach can be taken to explore the chemical properties of N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, particularly in understanding its potential as a biologically active compound.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen involves several pathways including glucuronidation, sulfation, oxidation, and deacetylation. Genetic differences in enzyme genotypes can affect individual susceptibility to the drug's toxicity and efficacy (Li-zi Zhao & G. Pickering, 2011).

Mechanisms of Action and Pharmacodynamics

Acetaminophen's analgesic effects are complex and involve inhibition of cyclooxygenase enzymes, metabolization to N-acylphenolamine (AM404) which acts on various receptors in the brain and spinal cord. This action modulates nociceptive transmission, providing insight into novel pain management strategies (Nobuko Ohashi & T. Kohno, 2020).

Antioxidant Benefits and Therapeutic Uses

N-acetyl-l-cysteine (NAC), used in treating acetaminophen overdose, acts as a precursor for glutathione synthesis, highlighting its therapeutic potential beyond its traditional use. The review explores NAC's role in alleviating symptoms of various conditions by modulating oxidative stress and inflammation pathways (G. Rushworth & I. Megson, 2014).

Environmental Impact and Removal Techniques

The presence of acetaminophen in water bodies and its environmental impact necessitate effective removal strategies. The review elaborates on recent progress in acetaminophen adsorption from water, presenting findings on adsorbents like ZnAl/biochar and discussing future perspectives in the field (C. Igwegbe et al., 2021).

Clinical and Psychiatric Applications

N-acetylcysteine's potential in psychiatry, particularly in the treatment of disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, is gaining attention. Its mechanisms involve modulating glutamatergic, neurotropic, and inflammatory pathways, offering new therapeutic avenues (O. Dean, Frank Giorlando, & M. Berk, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11(22)19-12-6-8-13(9-7-12)20-16(23)10-21-17(24)14-4-2-3-5-15(14)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEHUFSLGBBPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)